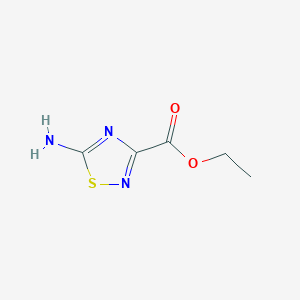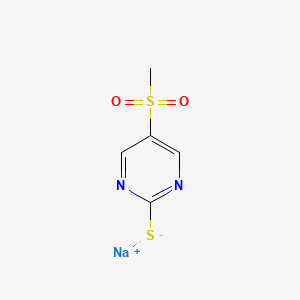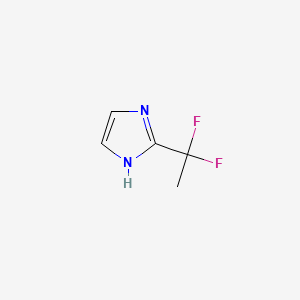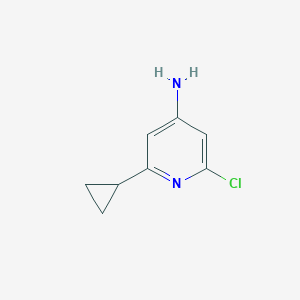
2,4-Difluoro-3'-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3’-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms at the 2 and 4 positions and a nitro group at the 3’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3’-nitro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction yields the desired biphenyl compound with high efficiency.
Industrial Production Methods
Industrial production methods for 2,4-Difluoro-3’-nitro-1,1’-biphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound is less reactive towards electrophilic substitution compared to unsubstituted biphenyl.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Requires strong electrophiles and acidic conditions.
Reduction: Hydrogen gas and palladium catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2,4-Difluoro-3’-amino-1,1’-biphenyl.
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,4-difluoro-3’-alkylamino-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
2,4-Difluoro-3’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3’-nitro-1,1’-biphenyl depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s electronic properties. These interactions can affect various biological pathways, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Difluoro-4’-nitrobiphenyl: Similar structure but with the nitro group at the 4’ position, leading to different reactivity and properties.
Uniqueness
2,4-Difluoro-3’-nitro-1,1’-biphenyl is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. These properties make it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H7F2NO2 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
2,4-difluoro-1-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7F2NO2/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(6-8)15(16)17/h1-7H |
Clave InChI |
UJKWBFQBCMBNJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)






![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)


![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)

